ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mode of action of such compounds typically involves interaction with specific cellular targets, leading to changes in cellular function. The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical pathways affected by the compound would also depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the activity of that pathway .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can all affect its pharmacokinetics .
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action. These effects could include changes in gene expression, protein function, cell signaling, and other cellular processes .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of the thienopyrimidine core, which is then further functionalized to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular uptake.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar core structure, known for their CDK inhibitory activity.
Thiazolopyrimidine: Compounds with a thiazole ring fused to a pyrimidine ring, also exhibiting various biological activities.
Triazole-pyrimidine: These compounds combine triazole and pyrimidine rings and have shown potential as neuroprotective and anti-inflammatory agents.
Uniqueness
Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the piperidine moiety, which may enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-23-17(22)14-11(3)13-15(21)18-12(19-16(13)24-14)9-20-7-5-10(2)6-8-20/h10H,4-9H2,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJQPBGBLYDELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CN3CCC(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.